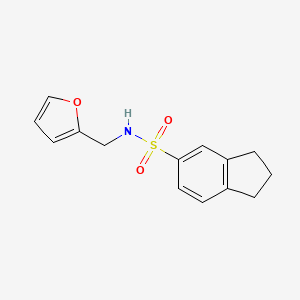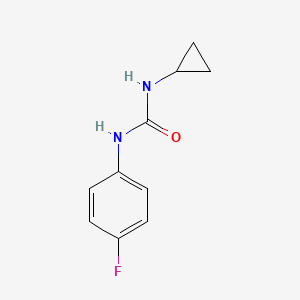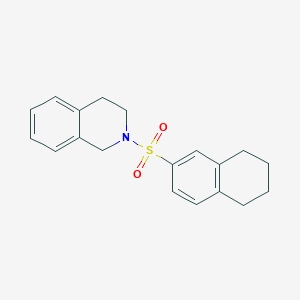
5-Bromo-3-hydroxy-1-methylpyridin-2-one
説明
5-Bromo-3-hydroxy-1-methylpyridin-2-one, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. BHMP is a pyridinone derivative that possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. In
作用機序
5-Bromo-3-hydroxy-1-methylpyridin-2-one exerts its anti-tumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of various enzymes, including ribonucleotide reductase and DNA topoisomerase II. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 5-Bromo-3-hydroxy-1-methylpyridin-2-one in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-tumor, anti-viral, and anti-bacterial properties, making it a versatile agent for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce oxidative stress and DNA damage in normal cells, leading to potential side effects.
将来の方向性
There are several future directions for the research on 5-Bromo-3-hydroxy-1-methylpyridin-2-one. One of the most significant areas of research is its potential application in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in pre-clinical and clinical trials. Additionally, the potential application of this compound in the treatment of viral and bacterial infections needs to be further explored. Finally, the development of novel this compound derivatives with improved efficacy and safety profiles is a promising area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound possesses a broad range of biological activities, including anti-tumor, anti-viral, and anti-bacterial properties. Further research is needed to determine the efficacy and safety of this compound in various applications, and the development of novel this compound derivatives is a promising area of research.
科学的研究の応用
5-Bromo-3-hydroxy-1-methylpyridin-2-one has been extensively studied for its potential application in various fields. One of the most significant areas of research is its anti-tumor activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-viral and anti-bacterial properties, making it a promising agent for the treatment of viral and bacterial infections.
特性
IUPAC Name |
5-bromo-3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALZHEPWQWPQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
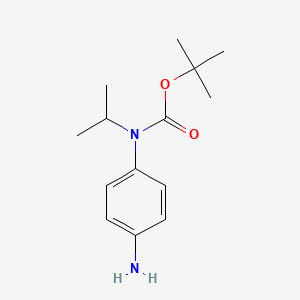
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
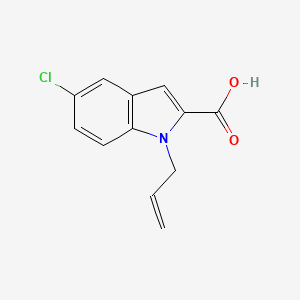

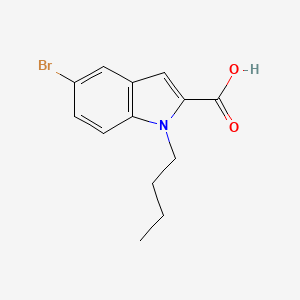

![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)
